Rel-(1r,4r)-4-((2-amino-3,5-dibromobenzyl)(hydroxy)amino)cyclohexan-1-ol

Pharmaceutical impurity profiling RP-HPLC method validation Forced degradation studies

Rel-(1r,4r)-4-((2-amino-3,5-dibromobenzyl)(hydroxy)amino)cyclohexan-1-ol (CAS 2250242-11-4), alternatively named Ambroxol Impurity 31 or Ambroxol N-Hydroxy Impurity, is a structurally characterized hydroxylamine analog of the mucolytic agent ambroxol. It differs from ambroxol by a single oxygen atom inserted at the secondary benzylamine nitrogen, forming an N-hydroxy motif (molecular formula C13H18Br2N2O2, MW 394.1 g/mol vs.

Molecular Formula C13H18Br2N2O2
Molecular Weight 394.10 g/mol
Cat. No. B13038457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRel-(1r,4r)-4-((2-amino-3,5-dibromobenzyl)(hydroxy)amino)cyclohexan-1-ol
Molecular FormulaC13H18Br2N2O2
Molecular Weight394.10 g/mol
Structural Identifiers
SMILESC1CC(CCC1N(CC2=C(C(=CC(=C2)Br)Br)N)O)O
InChIInChI=1S/C13H18Br2N2O2/c14-9-5-8(13(16)12(15)6-9)7-17(19)10-1-3-11(18)4-2-10/h5-6,10-11,18-19H,1-4,7,16H2
InChIKeyBENDCXQSEULQKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rel-(1r,4r)-4-((2-amino-3,5-dibromobenzyl)(hydroxy)amino)cyclohexan-1-ol – Structural Identity, Ambroxol Impurity Classification, and Procurement Context


Rel-(1r,4r)-4-((2-amino-3,5-dibromobenzyl)(hydroxy)amino)cyclohexan-1-ol (CAS 2250242-11-4), alternatively named Ambroxol Impurity 31 or Ambroxol N-Hydroxy Impurity, is a structurally characterized hydroxylamine analog of the mucolytic agent ambroxol . It differs from ambroxol by a single oxygen atom inserted at the secondary benzylamine nitrogen, forming an N-hydroxy motif (molecular formula C13H18Br2N2O2, MW 394.1 g/mol vs. ambroxol C13H18Br2N2O, MW 378.1 g/mol) . This compound is formally catalogued as an ambroxol process-related impurity and degradation product, and it is supplied exclusively as an analytical reference standard for pharmaceutical quality control, impurity profiling, and regulatory submission support .

Why Ambroxol Reference Standards Cannot Substitute for the N-Hydroxy Impurity 31 in Regulated Analytical Workflows


Ambroxol active pharmaceutical ingredient (API) and its common salts cannot replace Rel-(1r,4r)-4-((2-amino-3,5-dibromobenzyl)(hydroxy)amino)cyclohexan-1-ol in analytical methods because the N-hydroxy modification fundamentally alters the compound's chromatographic retention, mass spectrometric fragmentation, and UV absorption profile [1]. In reversed-phase HPLC systems, this impurity elutes with a distinct relative retention time (RRT) of approximately 0.68 relative to ambroxol, meaning co-injection of ambroxol alone would fail to identify or quantify this specific degradation marker [2]. Furthermore, the N-hydroxylamine functional group introduces unique genotoxic potential that is categorically absent in the parent ambroxol molecule, requiring dedicated impurity monitoring per ICH M7 guidelines rather than inferential assessment from ambroxol data [3].

Head-to-Head Quantitative Differentiation Evidence for Rel-(1r,4r)-4-((2-amino-3,5-dibromobenzyl)(hydroxy)amino)cyclohexan-1-ol Against Ambroxol and In-Class Analogs


Molecular Identity and Chromatographic Discrimination: Ambroxol N-Hydroxy Impurity vs. Ambroxol API

The target compound carries an additional oxygen atom at the secondary amine nitrogen compared to ambroxol, increasing the monoisotopic molecular mass from 378.1 g/mol (C13H18Br2N2O) to 394.1 g/mol (C13H18Br2N2O2) . Under standardized stressed degradation conditions (40°C / 75% RH for 6 months in formulated drug product), the N-hydroxy impurity forms as a distinct degradation product with a relative retention time (RRT) of 0.68 versus ambroxol (RRT = 1.00) in a validated RP-HPLC method [1]. This chromatographic shift of ΔRRT = -0.32 from the parent peak confirms that ambroxol API cannot serve as a surrogate standard for this specific impurity; a dedicated impurity reference standard is mandatory for accurate peak identification and quantification [1].

Pharmaceutical impurity profiling RP-HPLC method validation Forced degradation studies

Genotoxic Structural Alert Classification: N-Hydroxylamine Motif vs. Secondary Amine in Ambroxol and Bromhexine

The N-hydroxy functional group in the target compound constitutes a recognized structural alert for mutagenicity under the ICH M7 framework, classified as an 'alerting structure' for potential DNA reactivity [1]. In the ambroxol/bromhexine chemical class, neither ambroxol (secondary benzylamine) nor bromhexine (tertiary N-methyl-benzylamine) carries this alert [2]. Published cytotoxicity comparisons of hydroxylamine metabolites versus their parent amines demonstrate that hydroxylamine derivatives can exhibit >10-fold higher in vitro cytotoxicity than the corresponding amine forms in peripheral blood mononuclear cell (PBMC) assays [3]. This differential risk profile means that the N-hydroxy impurity cannot be controlled under the same acceptable intake limits as ambroxol-related amine impurities; it requires a dedicated compound-specific toxicological assessment or a default threshold of toxicological concern (TTC) of 1.5 µg/day per ICH M7 [1].

ICH M7 impurity assessment Genotoxicity structure-activity relationship DNA-reactive impurity control

Oxidative Susceptibility and Redox Behavior: Hydroxylamine Redox Activity vs. Parent Amine Inertness

Hydroxylamines are well-established in the chemical literature as redox-active functional groups capable of both oxidation (to nitroxides or nitroso species) and reduction (to the parent amine), while secondary amines such as ambroxol are redox-inert under analogous conditions [1]. In the ambroxol degradation pathway, the N-hydroxy impurity is specifically generated under oxidative forced degradation conditions (H₂O₂ treatment), confirming its role as an oxidative stress marker rather than a hydrolytic or thermal degradant [2]. This contrasts with ambroxol, which predominantly degrades via hydrolytic or thermal pathways to dibromoanthranilic acid (DBAA) and the tetrahydroquinazoline derivative DHTQ, none of which carry the N-hydroxy motif [3]. The target compound thus serves as a unique marker for oxidative degradation that ambroxol API reference material cannot replicate.

Forced oxidative degradation Hydroxylamine redox chemistry Stability-indicating method development

Mass Spectrometric Differentiation: Unique Fragmentation Signature vs. Ambroxol and Bromhexine

The N-hydroxy group confers a distinct mass spectrometric fragmentation profile. The target compound exhibits a characteristic neutral loss of 17 Da (OH radical) and 33 Da (•OH + O) under collision-induced dissociation, producing fragment ions not observed in ambroxol (which loses NH₃, 17 Da, but via a different mechanism) or bromhexine (which fragments via N-demethylation, loss of 15 Da) [1]. In the published forced degradation study, HPLC-hyphenated mass spectrometry was used to assign the structure of the unknown impurity at m/z 394/396 (characteristic dibromo isotope pattern) with fragment ions at m/z 377 (loss of OH) and m/z 361 (further loss of O), a pattern inconsistent with any common ambroxol process impurities [2]. This unique MS signature enables unequivocal identification of this impurity in complex pharmaceutical matrices, which cannot be achieved using ambroxol or bromhexine reference standards.

LC-MS/MS impurity identification Mass fragmentation pathway Analytical reference standard procurement

Physicochemical Property Differentiation: Hydrogen Bonding Capacity and Predicted LogP Shift

The N-hydroxy substitution introduces an additional hydrogen bond donor (HBD) relative to ambroxol, increasing the HBD count from 3 to 4 according to calculated molecular properties . This modification is predicted to reduce the logP by approximately 0.5–0.8 units compared to ambroxol (predicted logP ambroxol ≈ 2.8–3.2), resulting in lower organic-phase partitioning and earlier elution in reversed-phase chromatography [1]. The observed elution order in RP-HPLC studies confirms this prediction: the N-hydroxy impurity elutes at RRT 0.68, substantially before ambroxol (RRT 1.00), consistent with its increased polarity [2]. This shift is greater than that observed for other common ambroxol impurities such as the trans-cyclohexanol positional isomers (RRT range typically 0.85–1.15), providing a physicochemical basis for chromatographic selectivity.

Drug impurity physicochemical profiling Chromatographic method development Solubility and partitioning behavior

Definitive Application Scenarios for Rel-(1r,4r)-4-((2-amino-3,5-dibromobenzyl)(hydroxy)amino)cyclohexan-1-ol as an Analytical Reference Standard


Stability-Indicating HPLC Method Validation for Ambroxol Drug Products

In forced degradation studies of ambroxol hydrochloride oral solution and tablet formulations, the N-hydroxy impurity is generated under oxidative stress (H₂O₂, 3–6 hr exposure) and detected as a discrete peak at RRT 0.68 [1]. Method validation protocols require injection of the authentic impurity standard at the specification limit (typically 0.10–0.15% area relative to ambroxol) to demonstrate system suitability parameters: resolution ≥2.0 from ambroxol, signal-to-noise ratio ≥10 at the reporting threshold, and peak area precision RSD ≤5.0% across six replicate injections [2]. This compound is the only commercially available reference standard that enables this specific validation exercise.

ICH M7-Compliant Genotoxic Impurity Risk Assessment and Control Strategy

As the N-hydroxylamine structural motif triggers the ICH M7 alert for potential DNA-reactive impurities, pharmaceutical manufacturers must either (a) conduct a compound-specific Ames test using the purified impurity standard, or (b) apply the default TTC of 1.5 µg/day and develop a quantification method with a limit of detection (LOD) ≤0.75 µg/day (50% of TTC) [1]. The procurement of the characterized impurity standard (certified purity ≥95% by HPLC, with full NMR and MS characterization data) is a prerequisite for both the toxicological testing and the analytical method development, as regulatory agencies require the use of a fully characterized reference material for impurity quantification in marketing authorization applications [2].

LC-MS/MS Impurity Identification in Complex Ambroxol Combination Products

In ambroxol combination products containing guaifenesin, terbutaline, or doxycycline, co-eluting matrix components can mask impurity peaks in UV-based detection [1]. The N-hydroxy impurity's unique MS/MS transitions (m/z 394 → 377 and 394 → 361) provide selective multiple reaction monitoring (MRM) channels that are not interfered with by other ambroxol impurities, excipients, or co-formulated actives [2]. Procurement of the impurity standard enables optimization of collision energy parameters and establishment of matrix-matched calibration curves for accurate quantification in these challenging matrices.

Pharmaceutical Reference Standard Qualification for QC Batch Release Testing

Quality control laboratories performing batch release of ambroxol API and finished drug products require a qualified impurity reference standard to calibrate the HPLC system and assign purity values to working standards [1]. The N-hydroxy impurity standard (CAS 2250242-11-4, supplied with a Certificate of Analysis documenting chromatographic purity by HPLC, structural confirmation by ¹H/¹³C NMR, and mass confirmation by HRMS) serves as the primary reference material for quantifying this specific impurity in stability batches, process validation batches, and commercial release testing [2]. Co-use of ambroxol reference standard alone would result in a systematic gap in impurity coverage.

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